![molecular formula C21H22N4O3S2 B2815089 4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361172-42-1](/img/structure/B2815089.png)
4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C21H22N4O3S2 and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Cytotoxic Activity
Research has explored the synthesis of novel diaryl-substituted heterocyclic compounds bearing various substituents, including pyridine, pyrimidine, and pyrazole derivatives, through reactions involving different nitrogen nucleophiles. These compounds have been evaluated for their in vitro cytotoxic activity against specific cell lines, indicating their potential as therapeutic agents. For example, Mansour et al. (2020) detailed the synthesis of new heterocyclic compounds and evaluated their cytotoxicity against HePG-2 and MCF-7 cell lines, highlighting promising growth inhibitory effects in comparison with the standard drug doxorubicin (Mansour et al., 2020).
Molecular Interactions and Structural Analysis
Studies have also focused on the intermolecular interactions in antipyrine-like derivatives through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These analyses provide insights into the stabilization mechanisms of molecular structures, revealing the importance of hydrogen bonding and π-interactions in the solid-state structures of these compounds. For instance, Saeed et al. (2020) reported on the synthesis, structural characterization, and interaction analyses of new antipyrine derivatives, contributing to the understanding of their molecular assembly and potential biological applications (Saeed et al., 2020).
Antibacterial and Antimicrobial Agents
The design and synthesis of novel classes of heterocyclic compounds, including those with antibacterial properties, have been a significant area of research. Compounds displaying promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, have been identified, indicating their potential use as antibacterial agents. Palkar et al. (2017) synthesized novel Schiff bases of pyrazol-5-one derivatives that exhibited significant antibacterial activity at non-cytotoxic concentrations, demonstrating their potential for therapeutic applications (Palkar et al., 2017).
Luminescent Supramolecular Liquid Crystals
Another fascinating application area is the development of supramolecular liquid crystals with luminescent properties. Compounds with the 4-aryl-1H-pyrazole unit have been reported to self-assemble into columnar mesophases displaying luminescent properties. This research opens avenues for creating novel materials for optoelectronic applications. Moyano et al. (2013) described the synthesis and characterization of supramolecular liquid crystals based on the 4-aryl-1H-pyrazole unit, which displayed luminescent properties and could find applications in the development of luminescent materials (Moyano et al., 2013).
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-14-4-8-16(9-5-14)25-20(18-12-29-13-19(18)23-25)22-21(26)15-6-10-17(11-7-15)30(27,28)24(2)3/h4-11H,12-13H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUPXFROHROQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

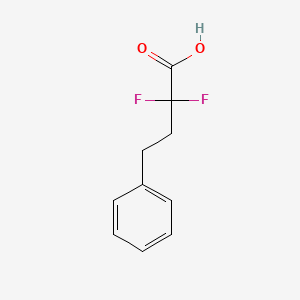


![Tert-butyl N-[(2S,4R)-2-(2-methoxyphenyl)piperidin-4-yl]carbamate](/img/structure/B2815012.png)
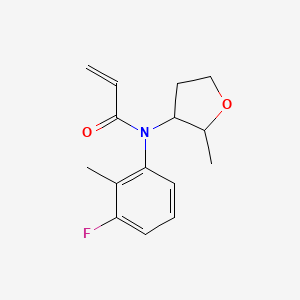
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2815016.png)
![8-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2815017.png)
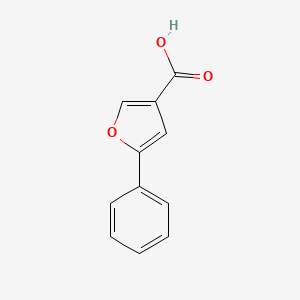

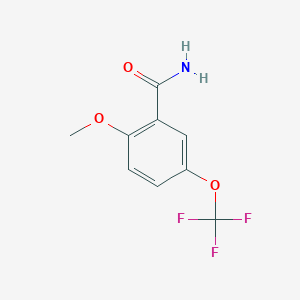
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2815024.png)
![5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2815025.png)
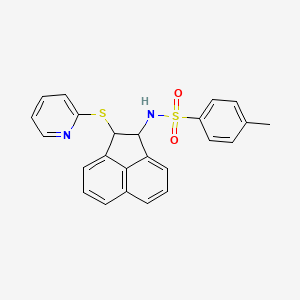
![2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2815028.png)